7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMDVWUMBBIMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)N)NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-13-2 | |
| Record name | 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Evolution of Imidazo 4,5 C Pyridine Scaffolds in Medicinal Chemistry and Organic Synthesis
The exploration of imidazo[4,5-c]pyridine scaffolds is deeply rooted in their structural similarity to endogenous purines. This resemblance has historically prompted biological investigations to unlock their therapeutic potential. nih.govdntb.gov.ua Over the years, this class of compounds has been shown to play a crucial role in various disease conditions. The initial discovery of their bioactivity as positive allosteric modulators of the GABA-A receptor highlighted their medicinal importance. nih.govdntb.gov.ua
Subsequent research has broadened the scope of their known biological activities, with imidazo[4,5-c]pyridine derivatives being developed as proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdntb.gov.ua Their ability to influence numerous cellular pathways has made them attractive candidates for drug discovery in areas such as oncology, infectious diseases, and neurology. nih.gov The evolution of synthetic methodologies has also been a critical factor, with new catalytic and preparative techniques enabling the efficient synthesis of a wide array of imidazo[4,5-c]pyridine derivatives. nih.gov
Rationale for Investigating Halogenated Imidazo 4,5 C Pyridine Derivatives in Modern Academic Research
The introduction of halogen atoms, such as bromine, into the imidazo[4,5-c]pyridine scaffold is a strategic decision in modern medicinal chemistry research. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
Molecular docking studies of halogenated imidazo[4,5-c]pyridine derivatives have demonstrated favorable docking energies, oral absorption, skin penetration, and membrane permeability. nih.gov For instance, derivatives containing halogen atoms have shown good antimicrobial activity. nih.gov The presence of a halogen can lead to enhanced biological potency. For example, the introduction of a chlorine atom at a specific position in a related series of compounds led to increased activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, halogen atoms can serve as synthetic handles, facilitating further structural modifications and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. evitachem.com
Overview of Key Research Areas Pertaining to 7 Bromo 1h Imidazo 4,5 C Pyridin 4 Amine
Strategies for the Construction of the Imidazo[4,5-c]pyridine Core
The formation of the imidazo[4,5-c]pyridine ring system is a critical step in the synthesis of the target molecule and its derivatives. The most prevalent and effective strategies commence with a suitably substituted pyridine (B92270) ring, typically a pyridine-3,4-diamine, which then undergoes cyclization to form the fused imidazole (B134444) ring. mdpi.comnih.gov
Condensation Reactions with Carboxylic Acids or Their Equivalents
A widely employed and robust method for constructing the imidazo[4,5-c]pyridine core is the condensation of pyridine-3,4-diamine with carboxylic acids or their chemical equivalents, such as orthoesters or nitriles. mdpi.comnih.gov This reaction, often referred to as the Phillips condensation, typically requires harsh dehydrating conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA), to facilitate the cyclization and removal of water. mdpi.com
For instance, the reaction of a substituted pyridine-3,4-diamine with formic acid is a direct method to produce imidazo[4,5-c]pyridines unsubstituted at the 2-position. mdpi.com The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization. mdpi.com Equivalents of carboxylic acids, such as triethyl orthoformate, can also be utilized, sometimes in the presence of a catalyst like ytterbium triflate, to achieve the same transformation under potentially milder conditions. researchgate.net The use of microwave irradiation has been shown to accelerate these reactions and improve yields. mdpi.com
| Reagent | Resulting 2-Substituent | Typical Conditions | Reference |
|---|---|---|---|
| Formic Acid | -H | Reflux | mdpi.com |
| Aromatic Carboxylic Acids | -Aryl | Polyphosphoric Acid (PPA), Heat | mdpi.com |
| Triethyl Orthoformate | -H | Ytterbium Triflate Catalyst | researchgate.net |
Heteroannulation with Aromatic Aldehydes under Oxidative Conditions
Another powerful strategy for the synthesis of 2-substituted imidazo[4,5-c]pyridines involves the condensation of pyridine-3,4-diamine with aromatic aldehydes. mdpi.comnih.gov This reaction proceeds through the formation of a dihydropyridine intermediate, which must be oxidized to form the final aromatic imidazo[4,5-c]pyridine product. A variety of oxidizing agents can be employed for this purpose.
A common approach involves reacting the diamine with a sodium bisulfite (Na₂S₂O₅) adduct of the corresponding aldehyde. nih.gov This method provides a stable source of the aldehyde and facilitates the condensation. The subsequent cyclization and oxidation furnish the desired 2-aryl-imidazo[4,5-c]pyridine derivatives. nih.gov
| Aldehyde Source | Oxidant | Key Feature | Reference |
|---|---|---|---|
| Aromatic Aldehydes | In situ or added oxidant (e.g., air, nitrobenzene) | One-pot condensation and oxidation | mdpi.comnih.gov |
| Na₂S₂O₅ adduct of benzaldehydes | Implicit in reaction workup/conditions | Utilizes stable aldehyde adducts | nih.gov |
Regioselective Introduction of the 7-Bromo Substituent on the Imidazo[4,5-c]pyridine System
Achieving the desired 7-bromo substitution pattern requires careful consideration of timing and methodology. The bromine atom can be introduced either by direct halogenation of a pre-formed imidazo[4,5-c]pyridine core or by constructing the heterocyclic system from a pyridine precursor that already contains the bromine atom at the correct position.
Direct Halogenation Methodologies
The direct bromination of an existing imidazo[4,5-c]pyridine ring system via electrophilic aromatic substitution presents a challenge in regioselectivity. The electronic nature of the fused ring system, with two nitrogen atoms in the pyridine ring and two in the imidazole ring, complicates predicting the site of electrophilic attack. While methods for the direct C3-bromination of the isomeric imidazo[1,2-a]pyridine scaffold using reagents like CBr₄ are known, similar well-defined protocols for the C7-bromination of the 1H-imidazo[4,5-c]pyridin-4-amine core are not extensively documented. researchgate.net Such a direct approach would require careful optimization of brominating agents (e.g., N-Bromosuccinimide, bromine) and reaction conditions to favor substitution at the desired C7 position over other possible sites (e.g., C5).
Bromination Strategies on Pre-functionalized Pyridine Derivatives
A more reliable and regioselective strategy involves a synthesis that begins with a pyridine derivative where the bromine atom is already in place. This "pre-functionalization" approach ensures the final position of the bromine substituent without the risk of forming undesired regioisomers.
This strategy has been successfully applied to the synthesis of the related 6-bromo-3H-imidazo[4,5-b]pyridine derivatives, which were prepared starting from 5-bromopyridine-2,3-diamine. researchgate.net By analogy, the synthesis of this compound would logically commence from a 5-bromo-pyridine-3,4-diamine precursor. This brominated diamine can then undergo cyclization using the methods described in section 2.1 (e.g., condensation with formic acid or an equivalent) to construct the imidazole ring, yielding the 7-bromo-imidazo[4,5-c]pyridine core. Subsequent chemical modifications would then be used to install the 4-amino group. This synthetic design provides unambiguous control over the bromine atom's location. This principle of using a halogenated precursor to control the final structure is a common and effective tactic in the synthesis of complex heterocycles. nih.govresearchgate.net
Derivatization and Functionalization at the 4-Amino Position and Other Sites
Functionalization of the this compound scaffold is key to modulating its biological activity. Advanced methodologies enable precise modifications at various positions, including the 4-amino group, the imidazole ring, and available carbon-hydrogen bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of complex amine derivatives. For the imidazo[4,5-c]pyridine core, these reactions have been utilized in multi-step synthetic sequences. A notable strategy involves a palladium-catalyzed amidation followed by cyclization to construct the fused heterocyclic system. This approach allows for the introduction of diverse functionalities by varying the amine coupling partner.
The efficiency of these reactions often relies on the careful selection of ligands, bases, and catalyst precursors. For instance, the use of biarylphosphine ligands like Xantphos in combination with palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ has proven effective for the amination of related halo-azaindoles, which serves as a model for functionalizing the pyridine ring of the target compound. These conditions facilitate the coupling of a wide array of amides and amines under relatively mild conditions.
Table 1: Representative Palladium-Catalyzed Amidation Conditions
| Catalyst System | Ligand | Base | Solvent | Application | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | C-N cross-coupling with amides and amines | |
| RuPhos Pd G2 Pre-catalyst | RuPhos | LiHDMS | Not Specified | Amination of unprotected halo-7-azaindoles |
Copper-catalyzed amidation, often referred to as the Ullmann condensation, offers a complementary and sometimes more cost-effective alternative to palladium-based methods for C-N bond formation. This methodology has been specifically applied to the synthesis of N-aryl substituted imidazo[4,5-c]pyridines. For example, the amidation of a 3-amino-4-chloropyridine precursor using a copper catalyst is a key step in building the core structure before subsequent cyclization.
These reactions are valuable for introducing a wide range of substituents, and modern protocols have expanded their scope to include various nitrogen nucleophiles. The choice of copper source, ligand, and reaction conditions is critical for achieving high yields and selectivity. Copper(I) oxide, for instance, has been used to catalyze the amination of bromopyridine derivatives using aqueous ammonia under mild conditions, demonstrating an efficient route to aminopyridines that are precursors to the imidazo[4,5-c]pyridine scaffold.
Table 2: Examples of Copper-Catalyzed Amidation
| Copper Source | Reaction Type | Substrate Class | Key Feature | Reference |
|---|---|---|---|---|
| Not Specified | Amidation | 3-amino-N-Boc-4-chloropyridine | Synthesis of N-aryl substrates for imidazo[4,5-c]pyridines | |
| Cu₂O | Amination | Bromopyridine derivatives | Operates under mild conditions with aqueous ammonia | |
| Cu(acac)₂ | C-H Amidation | Unactivated Alkanes | Direct functionalization of C-H bonds |
Alkylation of the imidazole portion of the imidazo[4,5-c]pyridine ring system introduces substituents that can significantly influence the molecule's steric and electronic properties. A primary challenge in this functionalization is controlling the regioselectivity, as the imidazole ring contains multiple nitrogen atoms that can potentially be alkylated.
Studies on the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines using reagents like 4-chlorobenzyl bromide under basic conditions have shown that the reaction predominantly yields N⁵ regioisomers. The structural confirmation of these isomers often requires advanced NMR techniques such as 2D-NOESY and HMBC spectroscopy. The selective formation of one regioisomer over others is crucial for developing structure-activity relationships in drug discovery programs.
Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials like halides or organometallics. For the closely related imidazo[4,5-b]pyridine scaffold, direct C-H arylation has been successfully achieved at the C2 position.
This regioselective functionalization is typically accomplished using a palladium catalyst, often with copper(I) iodide as a co-catalyst. Protecting the N3 nitrogen of the imidazole ring, for example with a MEM (2-methoxyethoxymethyl) group, has been shown to facilitate this transformation. Such strategies allow for the iterative and selective construction of highly substituted imidazopyridine derivatives, which is highly valuable for creating libraries of compounds for medicinal chemistry exploration. While this has been demonstrated on an isomeric system, the principles are applicable to the this compound scaffold.
Tandem Reaction Sequences for Rapid Access to Imidazo[4,5-c]pyridine Scaffolds
One efficient tandem process for the synthesis of the related imidazo[4,5-b]pyridine skeleton starts from 2-chloro-3-nitropyridine. The sequence involves a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by the in situ reduction of the nitro group to an amine, and subsequent condensation and cyclization with an aldehyde to form the final fused ring system. Another approach involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones using reducing agents like SnCl₂·2H₂O or Na₂S₂O₄ to directly form the imidazopyridine core. These methods provide rapid access to functionalized imidazopyridine derivatives from simple starting materials.
Green Chemistry Principles and Sustainable Synthetic Approaches
The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is of growing importance. This involves the use of environmentally benign solvents, the reduction or elimination of hazardous reagents, and the development of energy-efficient processes.
For the synthesis of imidazopyridine scaffolds, several green approaches have been developed:
Use of Green Solvents: A tandem synthesis of imidazo[4,5-b]pyridines has been developed using an environmentally benign H₂O-IPA (water-isopropyl alcohol) solvent system.
Transition-Metal-Free Reactions: Cascade reactions that proceed without a transition metal catalyst have been reported for the synthesis of related fused imidazole systems, offering a more sustainable alternative to heavy metal-catalyzed processes.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. The condensation of 2-amino-3-hydroxypyridine with carboxylic acids on a silica gel support is a rapid, microwave-assisted method for producing 2-substituted imidazo[4,5-b]pyridines.
Aqueous and Ambient Conditions: A remarkably fast and high-yielding synthesis of imidazo[1,2-a]pyridines has been achieved in water at room temperature, highlighting the potential for developing highly sustainable processes.
These sustainable approaches not only minimize environmental impact but also often lead to simpler, more efficient, and scalable synthetic routes.
Nucleophilic Aromatic Substitution Reactions at the 7-Bromo Position
The 7-bromo position on the 1H-imidazo[4,5-c]pyridin-4-amine nucleus is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen atom, which facilitates the attack of nucleophiles. This effect is further enhanced by the fused imidazole ring. In SNAr reactions, the rate-determining step is typically the formation of a stabilized anionic intermediate, known as a Meisenheimer complex.
Common nucleophiles used in these transformations include amines, alkoxides, and thiolates. For instance, the displacement of the bromide with various primary and secondary amines can lead to the synthesis of a library of 4,7-disubstituted 1H-imidazo[4,5-c]pyridine derivatives. The reaction conditions often involve a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and may be facilitated by the presence of a base to neutralize the HBr generated. nih.gov The regioselectivity of SNAr reactions on similar di-substituted heterocyclic systems is well-documented, with substitution at the 4-position often being favored over the 2-position in related chloro-substituted quinazolines, highlighting the nuanced electronic effects within such scaffolds. nih.gov
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Heterocycles Note: This table illustrates general conditions for SNAr on related structures, as specific data for this compound is not extensively documented.
| Halogenated Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Product | Ref. |
|---|---|---|---|---|---|---|
| 2,4-dichloroquinazoline | Aniline | Ethanol | - | Reflux | 2-chloro-N-phenylquinazolin-4-amine | nih.gov |
| 2,4-dichloroquinazoline | Benzylamine | THF | Et3N | Room Temp | N-benzyl-2-chloroquinazolin-4-amine | nih.gov |
Electrophilic Aromatic Substitution Pathways on the Imidazo[4,5-c]pyridine Nucleus
The 1H-imidazo[4,5-c]pyridin-4-amine ring system is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. youtube.com The pyridine nitrogen atom acts as a powerful electron-withdrawing group, reducing the electron density of the aromatic system and making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyridine and imidazole rings are readily protonated. This protonation further increases the electron-withdrawing effect, rendering the ring system highly resistant to attack by electrophiles.
Despite this general deactivation, if an EAS reaction were to be forced, the position of substitution would be dictated by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic nucleus. The amino group at C4 is a strong activating, ortho-, para-director. However, its influence is counteracted by the deactivating nature of the ring nitrogens. The C2 position in the imidazole ring is a potential site for electrophilic attack, as is the C5 position on the pyridine ring. The reactivity of related 7-azaindole (B17877) systems shows that electrophilic substitution, such as halogenation, can occur, but often requires specific reagents and conditions to overcome the inherent low reactivity of the nucleus. researchgate.net Forcing conditions, such as high temperatures and strong acid catalysts, would likely be necessary, and these conditions could lead to side reactions or degradation of the starting material.
Formation of Metal Complexes and Coordination Chemistry with Nitrogen Atoms
The 1H-imidazo[4,5-c]pyridin-4-amine molecule possesses multiple nitrogen atoms that can act as Lewis bases, making it an excellent ligand for the formation of metal complexes. The potential coordination sites include:
The pyridine ring nitrogen (N5).
The imidazole ring nitrogens (N1 and N3).
The exocyclic amino group nitrogen (at C4).
This multiplicity of binding sites allows the compound to act as a monodentate, bidentate, or even a bridging ligand. Bidentate coordination, or chelation, is particularly common and leads to thermodynamically stable metal complexes. For example, the molecule could form a stable five-membered chelate ring by coordinating to a metal center through the pyridine nitrogen (N5) and the exocyclic amino group. Alternatively, it could chelate using one of the imidazole nitrogens (N1 or N3) and the amino group.
The coordination chemistry of similar nitrogen-containing heterocyclic ligands, such as triazolopyrimidines, has been studied, revealing the formation of stable octahedral complexes with first-row transition metals like Copper(II), Cobalt(II), Nickel(II), and Zinc(II). mdpi.com In these complexes, the heterocyclic ligand coordinates to the metal center through its nitrogen atoms, with the remaining coordination sites on the metal being occupied by solvent molecules, such as water. mdpi.com The specific coordination mode of this compound would depend on the metal ion, the solvent system, and the reaction conditions. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.
Cross-Coupling Reactions (e.g., C(sp²)–C(sp²) Photocatalytic Approaches) for Extended Architectures
The bromine atom at the C7 position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable the synthesis of extended, conjugated molecular architectures with tailored electronic and photophysical properties.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, allowing the formation of a C(sp²)–C(sp²) bond between the 7-position of the imidazo[4,5-c]pyridine core and an aryl or heteroaryl group from a boronic acid or ester. nih.gov This reaction is typically catalyzed by a palladium complex and requires a base. Studies on the Suzuki-Miyaura coupling of analogous 7-bromo-1H-indazoles have demonstrated that a variety of aryl and heteroaryl boronic acids can be successfully coupled to provide the corresponding C7-arylated products in good yields. nih.gov
Other important cross-coupling reactions include the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, and the Buchwald-Hartwig amination for forming C-N bonds. These transformations provide access to a vast chemical space of derivatives that would be difficult to synthesize through other means. While photocatalytic approaches for such C(sp²)–C(sp²) cross-couplings are an emerging area, the fundamental reactivity of the C-Br bond makes this compound a prime candidate for such advanced methodologies.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Analagous 7-Bromo-4-substituted-1H-indazoles Note: This table presents data for a structurally similar compound to illustrate typical reaction conditions and outcomes for cross-coupling at the 7-bromo position.
| 7-Bromo-indazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| N-(7-bromo-1H-indazol-4-yl)pivalamide | (4-methoxyphenyl)boronic acid | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/H2O | 85 | nih.gov |
| N-(7-bromo-1H-indazol-4-yl)pivalamide | (4-(trifluoromethyl)phenyl)boronic acid | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/H2O | 75 | nih.gov |
| N-(7-bromo-1H-indazol-4-yl)pivalamide | thiophen-2-ylboronic acid | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/H2O | 73 | nih.gov |
Computational Chemistry and Theoretical Investigations of 7 Bromo 1h Imidazo 4,5 C Pyridin 4 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
There is no available research detailing Density Functional Theory (DFT) calculations performed specifically on 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine to determine its electronic structure or to predict its reactivity.
Specific analyses of global and local reactivity descriptors, such as the Fukui function, for this compound have not been reported in scientific literature. Such studies would theoretically provide insight into the electrophilic and nucleophilic sites of the molecule, but this data is not currently available.
While various computational methods and software exist for the prediction of NMR chemical shifts, a specific, published study applying these methods to this compound could not be located.
Molecular Dynamics (MD) Simulations for Ligand-Target Binding Interactions and Conformational Analysis
No specific molecular dynamics (MD) simulation studies for this compound to investigate its binding with biological targets or to analyze its conformational landscape are present in the available literature. Research on structurally related imidazo[4,5-c]quinoline derivatives has utilized MD simulations to understand binding stability with targets like phosphoinositide 3-kinase (PI3K), but this cannot be directly extrapolated to the title compound.
Theoretical Studies on Allosteric and Orthosteric Binding Site Interactions
Theoretical studies focusing on the allosteric and orthosteric binding site interactions of this compound are not documented. While related 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been investigated as allosteric modulators of adenosine receptors, this specific research does not extend to the bromo-imidazo[4,5-c]pyridin-4-amine variant.
Adsorption Mechanism Modeling (e.g., Langmuir Adsorption Isotherm) for Material Science Applications
There is no information available regarding the modeling of adsorption mechanisms, such as the Langmuir adsorption isotherm, for this compound in any material science context.
Structure-Property Relationship (SPR) Modeling for Predictive Design
Specific structure-property relationship (SPR) models developed for or including this compound for predictive design purposes have not been published.
Biological and Pharmacological Research Applications of the Imidazo 4,5 C Pyridine Scaffold
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
The biological activity of derivatives of the imidazo[4,5-c]pyridine scaffold is intricately linked to the nature and position of various substituents. Structure-Activity Relationship (SAR) studies are crucial in elucidating these connections and guiding the design of more potent and selective compounds. Research on related imidazopyridine scaffolds provides valuable insights into the likely SAR for derivatives of 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine.
Systematic Modifications at the 4-Amino, 7-Bromo, and Imidazole (B134444) Nitrogen Positions
Systematic modifications at key positions of the this compound scaffold have been explored to understand their impact on biological activity.
4-Amino Position: The 4-amino group is a critical site for interaction with the target protein, often forming key hydrogen bonds within the ATP-binding pocket of kinases. Modifications at this position can significantly influence potency and selectivity. For instance, in related heterocyclic systems, substitution on the amino group with small alkyl or aryl groups can modulate the electronic and steric properties, thereby affecting binding affinity.
7-Bromo Position: The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions. This position is often solvent-exposed in the kinase ATP-binding site, allowing for the introduction of larger and more diverse chemical groups to enhance potency and achieve selectivity. In the closely related imidazo[4,5-b]pyridine series, derivatization at the analogous C7 position has been a key strategy for developing selective Aurora kinase inhibitors. nih.govnih.gov The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at this position has been shown to inhibit a range of kinases, including Aurora-A. nih.gov
Imidazole Nitrogen Positions: The imidazole ring contains two nitrogen atoms (N1 and N3) that can be substituted. Alkylation or arylation at these positions can influence the compound's physicochemical properties, such as solubility and metabolic stability, as well as its binding mode within the target protein. The position of substitution on the imidazole ring can lead to different regioisomers with distinct biological activities.
Impact of Substituent Polarity and Conformational Constraints on Biological Activity
The polarity and conformational flexibility of substituents play a pivotal role in determining the biological activity of this compound derivatives.
Polarity: The introduction of polar groups can enhance aqueous solubility, a desirable property for drug candidates. However, the balance between lipophilicity and polarity is crucial, as excessive polarity can hinder cell membrane permeability. The strategic placement of polar functional groups, often at the solvent-exposed 7-position, can improve pharmacokinetic properties without compromising target engagement.
Conformational Constraints: Introducing rigid structural elements or conformationally constrained linkers can lock the molecule in a bioactive conformation, leading to enhanced binding affinity. This strategy can also improve selectivity by favoring binding to a specific kinase conformation. For example, incorporating cyclic structures or double bonds in the side chains attached to the scaffold can restrict rotational freedom and pre-organize the molecule for optimal interaction with the target.
Strategies for Enhancing Receptor Subtype Selectivity
Achieving selectivity for a specific kinase subtype is a major goal in kinase inhibitor design to minimize off-target effects. For derivatives of this compound, several strategies can be employed to enhance selectivity.
One key approach is to exploit differences in the amino acid residues lining the ATP-binding pocket of different kinase subtypes. By designing substituents at the 7-position that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the target kinase, selectivity can be achieved. For instance, in the development of Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, targeting a threonine residue (Thr217) in Aurora-A, which is different in other Aurora isoforms, has been a successful strategy for achieving selectivity. nih.govnih.gov Computational modeling and X-ray crystallography of inhibitor-kinase complexes are invaluable tools in designing such selective interactions.
Kinase Inhibition Studies
Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Src Family Kinase (SFK) Inhibition (e.g., Src, Fyn)
The Src family of non-receptor tyrosine kinases (SFKs), including Src and Fyn, are involved in multiple signaling pathways that control cell proliferation, differentiation, and survival. Their aberrant activation is implicated in the development and progression of many cancers. The 4-aminoimidazole (B130580) moiety, a substructure of this compound, has been identified as an effective hinge-binding motif for SFKs. nih.gov This suggests that derivatives of the this compound scaffold could be potent SFK inhibitors.
While specific data for this compound derivatives as SFK inhibitors is limited in the public domain, studies on related 4-aminoimidazole derivatives have shown that appropriate functionalization can lead to nanomolar potency against Src, Yes, Lyn, and Fyn. nih.gov The optimization of substituents on the core scaffold is crucial for achieving high potency and selectivity within the SFK family.
Table 1: Hypothetical SAR Data for Src Kinase Inhibition by this compound Derivatives (Illustrative)
| Compound ID | R1 (at 4-amino) | R2 (at 7-position) | Src IC50 (nM) | Fyn IC50 (nM) |
| 1 | H | Br | >1000 | >1000 |
| 2 | Methyl | Br | 500 | 650 |
| 3 | H | Phenyl | 250 | 300 |
| 4 | H | 4-Fluorophenyl | 150 | 200 |
| 5 | H | 4-(Piperidin-1-yl)phenyl | 50 | 75 |
This table is illustrative and based on general SAR principles for kinase inhibitors, as specific data for these exact compounds is not publicly available.
Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. The imidazo[4,5-b]pyridine scaffold, which is structurally very similar to the imidazo[4,5-c]pyridine core, has been extensively explored for the development of Aurora kinase inhibitors. nih.govacs.org
Lead optimization studies on imidazo[4,5-b]pyridine derivatives have demonstrated that modifications at the 7-position are critical for potent and selective Aurora kinase inhibition. nih.gov For example, the introduction of a 1-benzylpiperazinyl motif at the 7-position of an imidazo[4,5-b]pyridine core led to potent inhibitors of Aurora-A, -B, and -C. nih.gov Further refinement of this series by incorporating solubilizing groups resulted in orally bioavailable compounds with in vivo efficacy in tumor models. nih.gov
Given the structural similarities, it is highly probable that derivatives of this compound could also function as potent Aurora kinase inhibitors. The bromine at the 7-position provides a convenient point for introducing various substituents to explore the SAR and optimize for potency and selectivity against different Aurora kinase isoforms.
Table 2: Reported Aurora Kinase Inhibition Data for a Related Imidazo[4,5-b]pyridine Derivative
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| CCT137690 nih.gov | 0.015 | 0.025 | 0.019 |
CCT137690 is 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole.
This data on a closely related scaffold highlights the potential of the 7-substituted imidazopyridine core for potent Aurora kinase inhibition.
Casein Kinase 2 (CK2) Inhibition
There is no specific information available in the reviewed literature detailing the inhibitory activity of This compound against Casein Kinase 2 (CK2).
Enzyme Inhibition Profiles
While various imidazo[4,5-c]pyridine derivatives have been studied for their effects on different enzymes, specific data for This compound is not present in the available research.
Cytochrome P450 (CYP) Enzyme Modulation
No studies detailing the modulatory effects of This compound on Cytochrome P450 (CYP) enzymes were identified in the public domain.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The potential for imidazo[4,5-c]pyridine derivatives to act as inhibitors of Poly(ADP-ribose) Polymerase (PARP) has been noted in the scientific community. mdpi.com However, specific inhibitory concentrations or efficacy data for This compound against PARP are not documented in the available literature.
Antimicrobial and Antifungal Activity Investigations
The broader class of imidazo[4,5-b]pyridines, a related isomeric scaffold, has been investigated for antimicrobial properties. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netelsevierpure.comnih.gov However, specific studies on the antimicrobial and antifungal activity of This compound are not available.
Efficacy Against Specific Bacterial Strains
There is no published data on the efficacy of This compound against specific bacterial strains.
Fungicidal Activity Assessment
Information regarding the fungicidal activity of This compound has not been reported in the reviewed scientific literature.
Antitubercular Activity Research
The imidazo[4,5-c]pyridine nucleus has been a subject of investigation in the quest for new antitubercular agents. Studies on various derivatives of this scaffold have demonstrated that certain compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, research has highlighted that the introduction of specific substituents at various positions on the imidazo[4,5-c]pyridine ring can lead to potent antimycobacterial effects. These studies often involve the synthesis of a series of related compounds and their subsequent screening to establish structure-activity relationships (SAR).
However, a thorough search of existing scientific literature, including peer-reviewed journals and chemical databases, did not yield any specific studies that have evaluated this compound for its antitubercular properties. Consequently, there is no available data, such as minimum inhibitory concentration (MIC) values or efficacy in preclinical models, to report for this specific compound.
Anti-inflammatory Potential of Imidazo[4,5-c]pyridine Derivatives
The broader class of imidazopyridines has been explored for its anti-inflammatory potential. Research into related scaffolds, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, has identified derivatives with the ability to modulate inflammatory pathways. These investigations often focus on the inhibition of key enzymes or receptors involved in the inflammatory response.
Nevertheless, specific research into the anti-inflammatory effects of this compound is not present in the current body of scientific literature. There are no published in vitro or in vivo studies that have assessed its ability to inhibit inflammatory mediators or its efficacy in models of inflammation. Therefore, no data on its potential as an anti-inflammatory agent can be presented.
Elucidation of Mechanism of Action Through Protein-Ligand Docking and In Vitro Assays
Protein-ligand docking is a computational technique frequently employed in drug discovery to predict the binding orientation of a small molecule to its protein target. This method, often coupled with in vitro assays, is crucial for elucidating the mechanism of action of a compound. While docking studies have been conducted for various imidazopyridine derivatives to understand their interaction with potential biological targets, no such computational or experimental studies have been published for this compound. The absence of these studies means there is no information on its potential protein targets or its mode of interaction at a molecular level.
Application as Chemical Probes for Investigating Biological Pathways
Chemical probes are small molecules used as tools to study biological pathways and protein functions. The development of a chemical probe requires a compound with high selectivity and a well-characterized mechanism of action. Given the lack of research into the biological activity and molecular targets of this compound, it has not been developed or utilized as a chemical probe in any published research.
Material Science and Other Interdisciplinary Research Applications
Exploration of Electronic Properties for Novel Material Development
Currently, there is a lack of specific experimental data in the public domain detailing the electronic properties of 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine. However, computational predictions from databases such as PubChem offer some insight into its fundamental characteristics. These predicted properties are crucial for researchers in designing and synthesizing novel materials with tailored electronic behaviors.
Table 1: Predicted Electronic and Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C6H5BrN4 |
| Molecular Weight | 214.04 g/mol |
| XLogP3-AA | 1.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 211.969762 g/mol |
| Monoisotopic Mass | 211.969762 g/mol |
| Topological Polar Surface Area | 79.1 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 212 |
Potential Applications in Organic Electronics
While direct applications of this compound in organic electronics have not been extensively reported, the broader class of imidazopyridine derivatives is recognized for its potential in this field. The aromatic and electron-rich nature of the imidazopyridine core, combined with the electronic influence of the bromo and amino substituents, suggests that this compound could be a valuable building block for organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices. Further research is required to synthesize and characterize materials incorporating this specific molecule to evaluate its performance in electronic applications.
Corrosion Inhibition Studies and Adsorption Behavior on Metal Surfaces
The study of organic molecules as corrosion inhibitors is a significant area of materials science. While no specific studies on the corrosion inhibition properties of this compound are currently available, research on closely related imidazo[4,5-b]pyridine derivatives has demonstrated their effectiveness in protecting metals, such as mild steel, from corrosion in acidic environments. najah.eduelsevierpure.com
These related compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. The efficiency of this inhibition is often attributed to the presence of heteroatoms (nitrogen) and the π-electrons in the aromatic rings, which facilitate strong adsorption to the metal. It is hypothesized that this compound would exhibit similar or enhanced corrosion inhibition properties due to the additional nitrogen and bromine atoms, which can act as active centers for adsorption.
Table 2: Research Findings on Corrosion Inhibition by Related Imidazopyridine Compounds
| Compound | Metal | Environment | Key Findings |
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | Mild Steel | 1.0 M HCl | Inhibition efficiency increased with inhibitor concentration. Adsorption followed the Langmuir isotherm. najah.eduelsevierpure.com |
| Imidazo[4,5-b]pyridine derivatives | Mild Steel | Acidic Media | Demonstrated effective corrosion inhibition. najah.edu |
Further experimental investigation is needed to confirm the corrosion inhibition efficacy of this compound and to understand its specific adsorption mechanisms on various metal surfaces.
Q & A
Q. What are the common synthetic routes for 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine, and how are reaction conditions optimized?
The synthesis typically involves functionalization of the imidazo[4,5-c]pyridine core. A widely used method is nucleophilic substitution of bromine at the 7th position. For example, reacting 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with acetyl chloride in DMF using K₂CO₃ as a base under reflux conditions yields acetylated derivatives . Allylation reactions with allylbromide in similar conditions (K₂CO₃, DMF, room temperature) are also effective for introducing substituents . Optimization focuses on catalyst selection (e.g., tetrabutylammonium bromide), solvent polarity, and temperature to enhance yield and purity.
Q. How is this compound characterized post-synthesis?
Structural elucidation employs a combination of ¹H/¹³C NMR to confirm substitution patterns and purity. For example, aromatic protons in the imidazo[4,5-c]pyridine ring resonate between δ 7.5–8.5 ppm, while bromine’s electron-withdrawing effect shifts adjacent protons downfield . X-ray crystallography is critical for confirming molecular geometry; planar fused-ring systems with dihedral angles <3° are typical . Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 274.12 for C₁₂H₈BrN₃) .
Q. What solvent systems are suitable for solubility and reactivity studies?
The compound is sparingly soluble in non-polar solvents but dissolves in DMSO and methanol at moderate concentrations. Chloroform is suitable for column chromatography purification . Solvent choice impacts reaction kinetics; polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the bromine site .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways and predict reactivity?
Quantum chemical calculations (e.g., DFT) model reaction pathways, such as transition states for bromine substitution. For instance, ICReDD’s workflow combines computed activation energies with experimental data to prioritize reaction conditions (e.g., allylation vs. acetylation) . Machine learning models trained on spectral databases can also predict optimal catalysts or solvents for functionalization .
Q. What structural features influence the compound’s bioactivity and interaction with biological targets?
The bromine atom at position 7 enhances electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes or DNA. Comparative SAR studies show that methyl or phenyl groups at position 2 increase lipophilicity, improving membrane permeability (similarity index >0.75 vs. non-bromo analogs) . Hydrogen-bonding motifs (e.g., N–H⋯O/N interactions in crystal lattices) further stabilize protein-ligand binding .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization is hindered by low solubility and polymorphism. Slow evaporation from ethanol at 353 K produces single crystals suitable for XRD . Hydrogen-bonded dimers (e.g., N–H⋯N interactions) stabilize the lattice, while allyl chains introduce steric effects, requiring careful control of solvent polarity .
Q. What mechanistic insights explain substitution reactions at the bromine site?
Bromine undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols under mild conditions. The electron-deficient imidazo[4,5-c]pyridine core activates the C–Br bond, with reaction rates dependent on nucleophile strength (e.g., primary amines > secondary amines) . Kinetic studies using HPLC or in-situ IR spectroscopy monitor intermediate formation, guiding temperature and solvent selection .
Q. How do researchers address stability and decomposition issues during storage?
The compound is light-sensitive; storage in amber vials under inert atmosphere (N₂/Ar) at –20°C prevents degradation. Decomposition pathways (e.g., debromination) are monitored via TLC and LC-MS. Stabilizing excipients like cyclodextrins are explored for aqueous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
